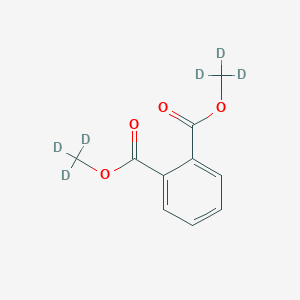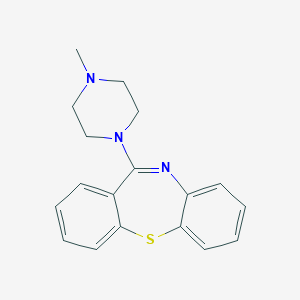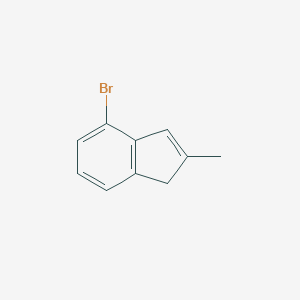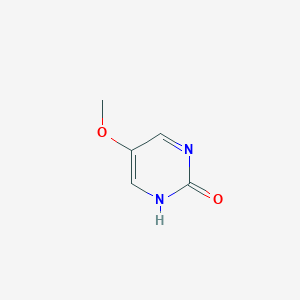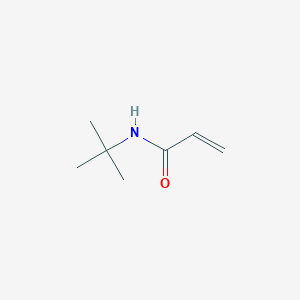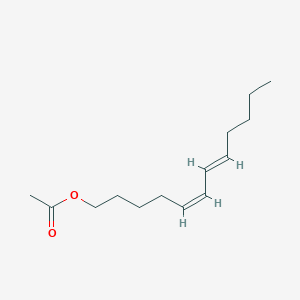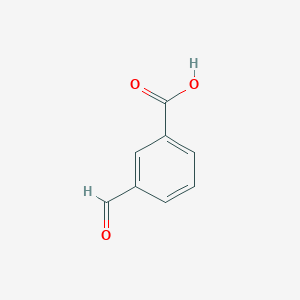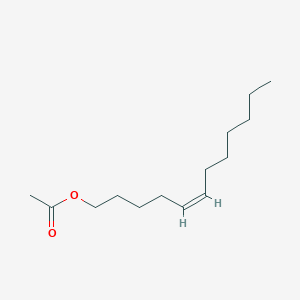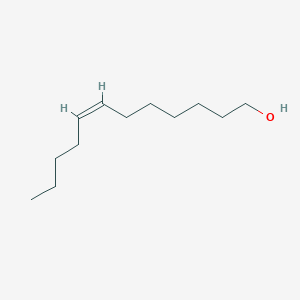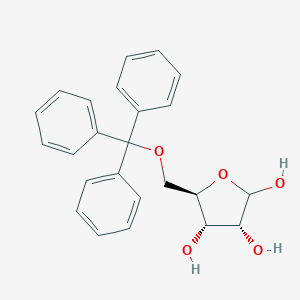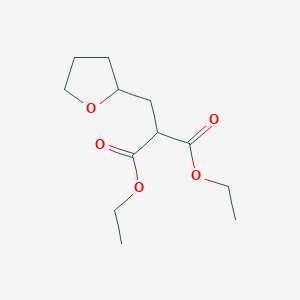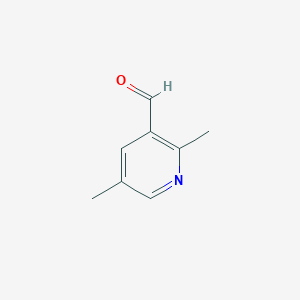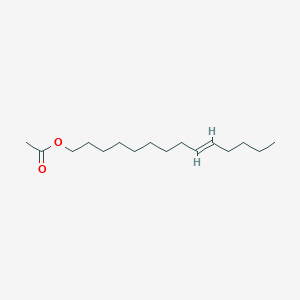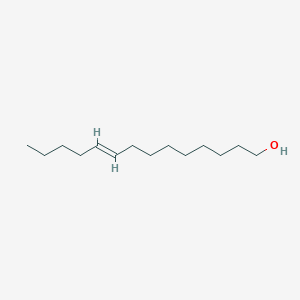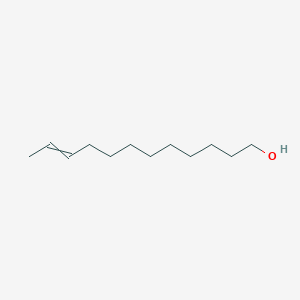
10-Dodecen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Dodecen-1-ol is a pheromone that is produced by various insects, including moths and beetles. It is a long-chain alcohol with a double bond in the 10th position, and it has a unique odor that is used to attract mates. In recent years, 10-dodecen-1-ol has gained attention for its potential use in scientific research, particularly in the field of insect behavior and communication.
Mecanismo De Acción
The mechanism of action of 10-dodecen-1-ol is not fully understood, but it is believed to work by binding to specific receptors in the antennae of insects. This binding triggers a response in the insect's nervous system, which can lead to changes in behavior.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on insect behavior, 10-dodecen-1-ol has also been shown to have biochemical and physiological effects. For example, it has been found to have antimicrobial properties and may have potential as a natural preservative. It has also been shown to have an effect on human olfactory receptors, although the significance of this is not yet clear.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 10-dodecen-1-ol in lab experiments is that it is a relatively simple compound to synthesize or extract, making it readily available for research purposes. However, one limitation is that it may not be effective in all species of insects, and its effects may vary depending on factors such as concentration and timing.
Direcciones Futuras
There are several potential future directions for research on 10-dodecen-1-ol. One area of interest is in the development of new methods for controlling insect populations, such as using synthetic versions of the pheromone to disrupt mating behavior. Another potential direction is in the study of the biochemical and physiological effects of the compound, particularly in relation to its potential use as a natural preservative. Finally, further research is needed to fully understand the mechanisms of action of 10-dodecen-1-ol and its potential applications in scientific research.
Métodos De Síntesis
There are several methods for synthesizing 10-dodecen-1-ol, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of various chemical reactions to create the compound, while extraction involves isolating the pheromone from the glands of insects that produce it.
Aplicaciones Científicas De Investigación
10-Dodecen-1-ol has several potential applications in scientific research. One of the main areas of interest is in the study of insect behavior and communication. By studying the effects of the pheromone on the behavior of insects, researchers can gain insight into the mechanisms of insect communication and potentially develop new methods for controlling insect populations.
Propiedades
Número CAS |
35237-63-9 |
|---|---|
Nombre del producto |
10-Dodecen-1-ol |
Fórmula molecular |
C₁₂H₂₄O |
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
(E)-dodec-10-en-1-ol |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-3,13H,4-12H2,1H3/b3-2+ |
Clave InChI |
JLQAHGGMRAJUMJ-UHFFFAOYSA-N |
SMILES |
CC=CCCCCCCCCCO |
SMILES canónico |
CC=CCCCCCCCCCO |
Sinónimos |
(10E)-10-Dodecen-1-ol; (E)-10-Dodecen-1-ol; Trans-10-Dodecenol; trans-10-Dodecen-1-ol; (E)-10-Dodecen-1-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



